molecular formula C20H25FN2O B5667391 1-(4-Fluorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine

1-(4-Fluorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine

Cat. No.: B5667391
M. Wt: 328.4 g/mol
InChI Key: WZKCUIUWLITPHU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine typically involves the reaction of 4-fluoroaniline with 4-methoxy-2,3-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting intermediate is then reacted with piperazine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The fluorophenyl group can be reduced to a phenyl group using hydrogenation.

    Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 1-(4-Hydroxyphenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine.

    Reduction: 1-Phenyl-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine.

    Substitution: 1-(4-Aminophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine
  • 1-(4-Methylphenyl)piperazine

Comparison

Compared to other piperazine derivatives, 1-(4-Fluorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine is unique due to the presence of both fluorine and methoxy groups, which can influence its pharmacological properties and chemical reactivity. The combination of these functional groups may enhance its binding affinity to certain biological targets and improve its overall efficacy as a therapeutic agent.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O/c1-15-16(2)20(24-3)9-4-17(15)14-22-10-12-23(13-11-22)19-7-5-18(21)6-8-19/h4-9H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKCUIUWLITPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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